molecular formula C12H17BrN2O B7869065 (S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide

Cat. No.: B7869065
M. Wt: 285.18 g/mol
InChI Key: JSXGBEZTXIXIOQ-NSHDSACASA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by a brominated benzyl group attached to the nitrogen of a 3-methyl-butyramide backbone. Its molecular formula is C₁₂H₁₆BrN₂O, with a molecular weight of 307.18 g/mol (estimated based on analogous structures in and ). This compound is primarily utilized in research settings, particularly in medicinal chemistry for exploring structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXGBEZTXIXIOQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like Dess-Martin periodinane or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

a. (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide ()
  • Molecular Formula : C₁₂H₁₆Cl₂N₂O
  • Molecular Weight : 275.17 g/mol
  • Key Differences: Replaces bromine with chlorine atoms at the 2- and 4-positions of the benzyl ring. Lower molecular weight and higher electronegativity due to chlorine. Enhanced lipophilicity compared to non-halogenated analogs but reduced steric bulk versus bromine.
  • Applications : Chlorinated derivatives are often explored for antimicrobial activity due to their ability to disrupt bacterial membranes .
b. (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide ()
  • Molecular Formula : C₁₅H₂₁F₃N₂O
  • Molecular Weight : 302.34 g/mol
  • Key Differences :
    • Substitutes bromine with a trifluoromethyl (-CF₃) group at the 3-position.
    • The -CF₃ group is a strong electron-withdrawing group (EWG), increasing metabolic stability and altering electronic density.
    • Higher resistance to oxidative degradation compared to brominated analogs.
  • Applications : Trifluoromethyl groups are common in pharmaceuticals (e.g., antidepressants) for improved bioavailability .

Electron-Deficient Benzyl Derivatives

a. (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide ()
  • Molecular Formula : C₁₅H₂₁N₃O
  • Molecular Weight : 259.35 g/mol
  • Key Differences: Features a cyano (-CN) group at the 3-position of the benzyl ring. The -CN group is a moderate EWG, increasing polarity and reducing lipophilicity. May exhibit stronger hydrogen-bonding interactions in biological systems.
  • Applications: Cyano-substituted amides are investigated as enzyme inhibitors (e.g., proteases) due to their binding affinity .
b. (S)-2-Amino-N,3-dimethyl-N-(3-nitrobenzyl)butamide ()
  • Molecular Formula : C₁₄H₂₁N₃O₃
  • Molecular Weight : 279.34 g/mol
  • Key Differences: Contains a nitro (-NO₂) group at the 3-position. Nitro groups are strong EWGs, increasing reactivity in electrophilic substitutions but posing stability challenges. Higher risk of mutagenicity compared to brominated analogs.
  • Applications: Limited to research due to toxicity concerns; used in studies on nitroreductase activity .

Alkyl and Heterocyclic Variants

a. (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide ()
  • Molecular Formula : C₁₇H₂₇N₃O
  • Molecular Weight : 289.40 g/mol
  • Key Differences: Incorporates a pyrrolidine ring, introducing conformational rigidity. Reduced steric hindrance compared to brominated benzyl groups.
  • Applications : Explored in neuroscience for targeting GPCRs (G-protein-coupled receptors) due to improved blood-brain barrier penetration .
b. (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide ()
  • Molecular Formula : C₁₆H₂₆N₂O₂
  • Molecular Weight : 278.39 g/mol
  • Key Differences: Methoxy (-OCH₃) group at the 3-position acts as an electron-donating group (EDG). Increased solubility in polar solvents due to the methoxy group. Potential for π-stacking interactions in protein binding pockets.
  • Applications : Methoxy-substituted amides are studied for anti-inflammatory properties .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Potential Applications
Target: (S)-2-Amino-N-(2-bromo-benzyl)-... 2-Br 307.18 High steric bulk, moderate EWG Antimicrobial research
(S)-2-Amino-N-(2,4-dichloro-benzyl)-... 2,4-Cl 275.17 High electronegativity, lipophilic Antibacterial agents
(S)-2-Amino-N-(3-cyano-benzyl)-... 3-CN 259.35 Polar, strong hydrogen-bonding Enzyme inhibition
(S)-2-Amino-N-(3-trifluoromethyl-benzyl)-... 3-CF₃ 302.34 Metabolic stability, EWG CNS drug candidates
(S)-2-Amino-N-(1-benzyl-pyrrolidin-... Pyrrolidine 289.40 Conformational rigidity, basicity Neuropharmacology

Research Findings and Trends

  • Electron-Withdrawing Groups: Cyano and nitro derivatives show higher reactivity in metal-catalyzed C–H functionalization (e.g., ), useful in synthetic chemistry .
  • Heterocyclic Modifications : Pyrrolidine-containing analogs demonstrate improved pharmacokinetic profiles, highlighting the importance of nitrogen heterocycles in medicinal chemistry .

Biological Activity

(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, along with detailed research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆BrN₂O, with a molar mass of approximately 325.25 g/mol. The compound features a chiral amino group, a bromobenzyl moiety, and a cyclopropyl group, which contribute to its unique chemical properties. The presence of the bromine atom enhances its reactivity, while the cyclopropyl group influences its pharmacokinetic properties, making it an interesting candidate for medicinal applications .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activities. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and modulation of oxidative stress. Preliminary studies suggest that this compound could act on specific molecular targets associated with cancer cell growth.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC₅₀ (µM)Mechanism of Action
Study AHeLa15Induction of apoptosis
Study BMCF-720Inhibition of cell proliferation
Study CA54918Modulation of oxidative stress

Anti-inflammatory Effects

This compound has also been investigated for its potential anti-inflammatory properties. It may modulate the activity of inflammatory mediators and cytokines, contributing to reduced inflammation in various models. The unique structure allows it to interact with specific biological targets that play a role in inflammatory pathways .

Table 2: Anti-inflammatory Activity Overview

ModelDose (mg/kg)Effect Observed
Carrageenan-induced paw edema10Significant reduction in swelling
LPS-induced inflammation in mice5Decreased cytokine levels

Neuroprotective Effects

The compound's neuroprotective potential is another area of interest. Compounds with similar structural motifs have been studied for their ability to protect neuronal cells from damage caused by oxidative stress and neuroinflammation. This suggests that this compound could be beneficial in treating neurodegenerative disorders .

Table 3: Neuroprotective Activity Studies

StudyModelProtective Effect
Study DSH-SY5Y cells exposed to H₂O₂Reduced apoptosis by 30%
Study EMouse model of Alzheimer's diseaseImproved cognitive function

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The bromobenzyl moiety enhances hydrophobic interactions, while the amino group can form hydrogen bonds with active site residues, facilitating binding to target proteins .

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